
4-甲基雌二醇
描述
4-Methylestradiol is a synthetic estrogenic compound, structurally related to estradiol, a naturally occurring estrogen. It is characterized by the addition of a methyl group at the fourth position of the estradiol molecule. This modification alters its binding affinity and biological activity compared to estradiol .
科学研究应用
4-Methylestradiol has diverse applications in scientific research:
作用机制
Target of Action
4-Methylestradiol (4-ME), a synthetic estrane steroid and a derivative of estradiol , primarily targets the estrogen receptors . These receptors are the biological targets of estrogens like estradiol .
Mode of Action
4-Methylestradiol acts as an agonist of the estrogen receptor . It shows somewhat lower affinity for the estrogen receptor than estradiol or ethinylestradiol . The addition of a methyl group to the C-4 position of estradiol to form 4-Methylestradiol decreases its binding affinity for estrogen receptor alpha (ERα) more than for estrogen receptor beta (ERβ) .
Biochemical Pathways
4-Methylestradiol is an active metabolite of the androgens/anabolic steroids methyltestosterone, metandienone, and normethandrone, and is responsible for their estrogenic side effects . The metabolic conversion of parent hormone estradiol to various metabolites under different physiological conditions may serve unique functions by providing differential activation of the ERα or ERβ signaling system .
Pharmacokinetics
Due to the presence of its C17α methyl group, 4-Methylestradiol cannot be deactivated by oxidation of the C17β hydroxyl group, resulting in improved metabolic stability and potency relative to estradiol . .
Result of Action
It is known that estrogens play important roles in various systems, such as cardiovascular, skeletal, and nervous systems, through regulating biomolecule metabolism and controlling energy homeostasis . Estrogens are also closely associated with the negative feedback effects of testosterone on the hypothalamic-pituitary axis to regulate gonadotropin production .
Action Environment
It is known that factors such as transcription factors, local factors, circulating hormones, and exogenous substances can influence estrogen synthesis . Understanding these factors and potential mechanisms related to estrogen synthesis will be beneficial for understanding estrogen disorder-related diseases and may provide novel therapeutic targets .
生化分析
Biochemical Properties
4-Methylestradiol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a somewhat lower affinity for the estrogen receptor than estradiol or ethinylestradiol . The addition of a methyl group to the C-4 position of estradiol (to form 4-methylestradiol) decreases its binding affinity for estrogen receptor alpha (ERα) more than for estrogen receptor beta (ERβ) .
Cellular Effects
4-Methylestradiol influences cell function by acting as an estrogen, or an agonist of the estrogen receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. It is also an active metabolite of the androgens/anabolic steroids methyltestosterone, metandienone, and normethandrone, and is responsible for their estrogenic side effects, such as gynecomastia and fluid retention .
Molecular Mechanism
At the molecular level, 4-Methylestradiol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Due to the presence of its C17α methyl group, 4-Methylestradiol cannot be deactivated by oxidation of the C17β hydroxyl group, resulting in improved metabolic stability and potency relative to estradiol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylestradiol typically involves the reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17β-ol. This process includes the use of reducing agents and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of 4-Methylestradiol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is common for the purification of the final product .
化学反应分析
Types of Reactions: 4-Methylestradiol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
相似化合物的比较
Estradiol: The parent compound with high binding affinity for both estrogen receptor alpha and estrogen receptor beta.
4-Methoxyestradiol: Another derivative with a methoxy group at the fourth position, exhibiting different binding affinities and biological activities.
2-Methoxyestradiol: A methoxylated derivative with distinct pharmacological properties.
Uniqueness of 4-Methylestradiol: 4-Methylestradiol is unique due to its specific structural modification, which results in altered binding affinity and biological activity compared to other estrogenic compounds. This makes it a valuable tool in research for understanding estrogen receptor interactions and developing selective estrogen receptor modulators .
属性
IUPAC Name |
(8R,9S,13S,14S,17S)-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h5,7,14-16,18,20-21H,3-4,6,8-10H2,1-2H3/t14-,15-,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHOYPMKTGTOLM-SMYFESCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872685 | |
| Record name | 4-Methylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6171-48-8 | |
| Record name | 4-Methylestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006171488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94DM04YP7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the biological significance of studying 4-Methylestradiol?
A1: 4-Methylestradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. Studying 4-Methylestradiol helps researchers understand the structure-activity relationship of estrogens and their role in various biological processes. One study aimed to test the biological importance of catecholestrogen formation using 2- and 4-methylestradiol []. This suggests that modifications to the estradiol structure, such as methylation at the 4 position, can provide insights into the metabolic pathways and potential effects of these hormones.
Q2: Are there any specific analytical methods mentioned for studying 4-Methylestradiol?
A2: While the provided abstracts don't delve into specific analytical techniques for 4-Methylestradiol, one paper mentions developing a method for determining ginsenosides using liquid chromatography with tandem mass spectrometry []. This suggests that similar advanced analytical techniques could be employed to study 4-Methylestradiol's pharmacokinetics, metabolism, and distribution in biological systems.
Q3: What can you infer about the research direction on 4-Methylestradiol from these papers?
A3: The provided abstracts indicate an interest in understanding the synthesis and biological activity of 4-Methylestradiol [, ]. Future research might explore:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


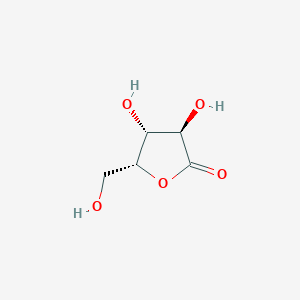
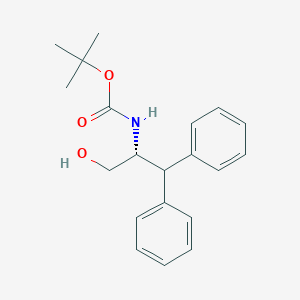
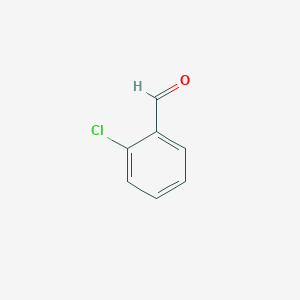

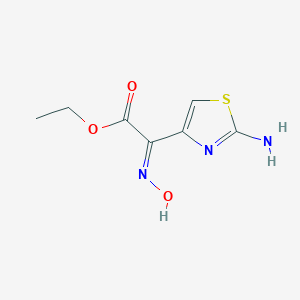
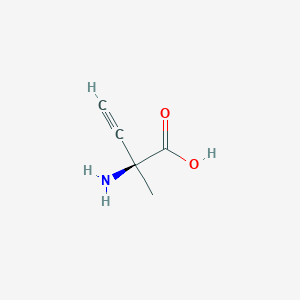
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
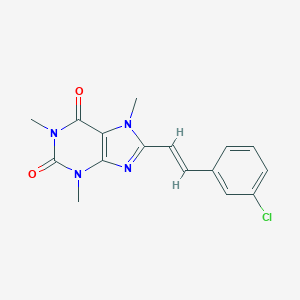

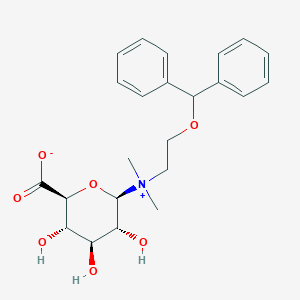

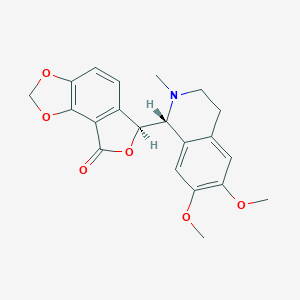

![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)
